molecular formula C25H22O6 B2754433 8-ethoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 896035-78-2

8-ethoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2754433
CAS No.: 896035-78-2
M. Wt: 418.445
InChI Key: LJDBDWZWZAWTAC-UHFFFAOYSA-N
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Description

8-ethoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound with a unique structure that includes ethoxy and chromene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps. One common method starts with the extraction of precursor compounds from natural sources, followed by a series of chemical reactions including alkylation, oxidation, and cyclization. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale extraction and purification processes. Advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) are used to isolate and purify the compound. The industrial methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted chromene compounds .

Scientific Research Applications

8-ethoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ethoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
  • 7-methoxy-8-(3-methylbut-2-en-1-yl)chromen-2-one
  • 3,4,5-trihydroxy-6-{[8-methoxy-6-(3-methylbut-2-en-1-yl)-2-oxo-2H-chromen-2-one]}

Uniqueness

What sets 8-ethoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione apart from these similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

8-ethoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O6/c1-4-28-21-7-5-6-16-12-20(25(27)31-24(16)21)19-14-23(26)30-22-13-17(8-9-18(19)22)29-11-10-15(2)3/h5-10,12-14H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDBDWZWZAWTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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